2H-Pyran, 2-(11-dodecynyloxy)tetrahydro-
Description
Contextualization of Alkynol Tetrahydropyranyl Ethers in Synthetic Design
In the intricate field of organic synthesis, the construction of complex molecules often requires a strategy where certain functional groups are temporarily masked or "protected" to prevent them from undergoing unwanted reactions. The tetrahydropyranyl (THP) group is a widely employed protecting group specifically for alcohols. wikipedia.orgtotal-synthesis.com The compound 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- is a prime example of an alkynol (an alcohol containing an alkyne) protected as a THP ether.
The formation of a THP ether involves the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). rsc.orgyoutube.com This reaction converts the alcohol into an acetal (B89532), which is stable under a wide range of conditions, including strongly basic environments, reactions with organometallic reagents, hydrides, and various oxidizing or reducing agents. total-synthesis.comrsc.orgorganic-chemistry.org This stability is crucial as it allows chemists to perform reactions on other parts of the molecule—in this case, the terminal alkyne—without affecting the hydroxyl group.
A significant advantage of the THP protecting group is that it can be readily removed under mild acidic conditions through hydrolysis, which regenerates the original alcohol. wikipedia.orgyoutube.com This ease of installation and removal makes the THP group a valuable tool in multi-step syntheses. However, it is noteworthy that the formation of the THP ether introduces a new stereocenter, which can result in a mixture of diastereomers if the original alcohol is chiral. organic-chemistry.org
Synthesis and Deprotection of THP Ethers
| Process | Typical Reagents and Conditions |
|---|---|
| Protection (Formation) | Alcohol, 3,4-dihydro-2H-pyran (DHP), and a catalytic amount of acid (e.g., p-toluenesulfonic acid, PPTS) in a solvent like dichloromethane (B109758). wikipedia.orgtotal-synthesis.comyoutube.com |
| Deprotection (Cleavage) | Mild acid in an aqueous solution (e.g., acetic acid in THF/water, or aqueous sulfuric acid). youtube.com |
Significance of Long-Chain Alkyne Building Blocks in Chemical Synthesis
Long-chain alkyne building blocks, such as the dodecynyl portion of the target molecule, are foundational components in organic synthesis due to their versatility. longdom.org Terminal alkynes, which have a carbon-carbon triple bond at the end of a chain, are particularly valuable. longdom.orgperlego.com
The C-H bond of a terminal alkyne is notably acidic (pKa ≈ 25) compared to the C-H bonds in alkanes and alkenes. masterorganicchemistry.comwikipedia.org This allows for its deprotonation by a strong base to form a negatively charged acetylide ion. masterorganicchemistry.comwikipedia.org This acetylide is a powerful carbon-based nucleophile that can react with various electrophiles, most notably in alkylation reactions to form new carbon-carbon bonds, thereby extending the molecular framework. wikipedia.org This capability is a cornerstone of synthetic chemistry for building complex carbon skeletons.
Furthermore, the alkyne functional group itself serves as a "blank canvas" that can be transformed into a multitude of other functional groups. masterorganicchemistry.com For instance, alkynes can be fully hydrogenated to form alkanes or partially hydrogenated to yield either cis- or trans-alkenes with high stereoselectivity. masterorganicchemistry.comwikipedia.org They are also precursors for synthesizing ketones and aldehydes. wikipedia.org Their participation in powerful coupling reactions, such as the Sonogashira cross-coupling, further expands their synthetic utility. perlego.com
The presence of a long alkyl chain imparts significant hydrophobicity to a molecule. This property is critical in the synthesis of molecules designed for specific applications, such as surfactants, polymers, and various biologically active compounds, including natural products and insect pheromones. d-nb.infogoogle.com Long-chain ether lipids, for example, are another class of molecules where such building blocks are essential. nih.gov The combination of a long chain with a reactive handle like a terminal alkyne makes compounds like 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- indispensable for constructing complex molecular architectures.
Structure
3D Structure
Properties
CAS No. |
71084-07-6 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-dodec-11-ynoxyoxane |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h1,17H,3-16H2 |
InChI Key |
OFKZWVVQWWNQOU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
The Tetrahydropyranyl Thp Group As a Protecting Strategy in Alkynol Chemistry
Rationale for THP Protection of Hydroxyl Groups in Alkyne Synthesis
In the intricate world of multi-step organic synthesis, protecting groups are indispensable tools. nih.govnih.gov They function as temporary masks for reactive functional groups, preventing them from undergoing unwanted reactions while other parts of a molecule are being modified. youtube.com The hydroxyl group (-OH) of an alcohol is weakly acidic and can interfere with many common synthetic operations, particularly those involving strong bases, organometallic reagents (like Grignard or organolithium reagents), hydrides, and various acylating or alkylating agents. youtube.commasterorganicchemistry.com
This is especially critical in alkyne chemistry. For instance, reactions aimed at modifying the terminal alkyne of a molecule like 11-dodecyn-1-ol often employ strong bases to deprotonate the alkyne, creating a highly nucleophilic acetylide anion. If the hydroxyl group were unprotected, the base would deprotonate the more acidic -OH group instead, thwarting the intended reaction. masterorganicchemistry.com
The tetrahydropyranyl (THP) group is an ideal choice for protecting alcohols in such scenarios. nih.govnih.gov By converting the alcohol into a THP ether, its acidic proton is removed, and the oxygen becomes part of a stable acetal (B89532) structure. youtube.comtotal-synthesis.com This THP ether is robust and stable under a wide array of non-acidic conditions, including exposure to strong bases, organometallics, and reducing agents, thus allowing for extensive manipulation of the alkyne or other parts of the molecule. organic-chemistry.orgthieme-connect.de The low cost of the reagent used to introduce the group, 3,4-dihydro-2H-pyran (DHP), further adds to its appeal. nih.govthieme-connect.de
Introduction of the THP Protecting Group
The formation of a THP ether, such as 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro-, is a standard and efficient procedure in organic chemistry. nih.gov The most common method involves the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). youtube.comwikipedia.org
The reaction proceeds through a well-understood acid-catalyzed addition mechanism. total-synthesis.comyoutube.com
Protonation of DHP : The acid catalyst first protonates the double bond of the 3,4-dihydro-2H-pyran molecule. This protonation occurs at the carbon atom further from the ring's oxygen to form a resonance-stabilized carbocation (an oxocarbenium ion). youtube.com This cation is a potent electrophile. youtube.com
Nucleophilic Attack : The oxygen atom of the alcohol (e.g., 11-dodecyn-1-ol) acts as a nucleophile and attacks the electrophilic carbocation. total-synthesis.com This step forms the new carbon-oxygen bond that is characteristic of the THP ether. youtube.com
Deprotonation : A base (often the conjugate base of the acid catalyst or another molecule of the alcohol) removes the proton from the newly added oxygen atom, yielding the final THP ether product and regenerating the acid catalyst. total-synthesis.com
The formation of the THP ether introduces a new stereocenter at the C2 position of the pyran ring, which can result in a mixture of diastereomers if the original alcohol is chiral. organic-chemistry.org
A key advantage of the THP protecting group is its stability and compatibility with a wide range of other functional groups and reaction conditions. organic-chemistry.orgiris-biotech.de Once formed, the THP ether is essentially an acetal, which is stable to:
Strongly basic conditions (e.g., hydrolysis of esters with NaOH). thieme-connect.de
Organometallic reagents such as Grignard reagents and organolithium compounds. thieme-connect.de
Nucleophilic attack and reactions involving metal hydrides like lithium aluminum hydride (LiAlH₄). organic-chemistry.orgniscpr.res.in
Alkylating and acylating agents. iris-biotech.deniscpr.res.in
This broad stability allows chemists to perform complex transformations on other parts of the molecule, such as the terminal alkyne in 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro-, without affecting the protected hydroxyl group. researchgate.net However, the THP group is sensitive to acidic conditions, which is the basis for its eventual removal. nih.gov
The formation of THP ethers is catalyzed by a variety of Brønsted and Lewis acids. The choice of catalyst can be tailored to the sensitivity of the substrate molecule. nih.gov Mild catalysts are often preferred for complex molecules with acid-sensitive functionalities. organic-chemistry.org
| Catalyst Type | Examples | Notes |
| Strong Brønsted Acids | p-Toluenesulfonic acid (TsOH), Sulfuric acid (H₂SO₄) | Commonly used, effective, and inexpensive. youtube.com |
| Mild Brønsted Acids | Pyridinium p-toluenesulfonate (PPTS) | A milder alternative to TsOH, useful for acid-sensitive substrates. masterorganicchemistry.comacs.org |
| Lewis Acids | Boron trifluoride etherate (BF₃·Et₂O), Bismuth triflate | Effective catalysts, with bismuth triflate being relatively non-toxic and insensitive to small amounts of moisture. nih.govorganic-chemistry.org |
| Heterogeneous Catalysts | Amberlyst H-15, Montmorillonite clay, Zeolites, Silica (B1680970) sulfuric acid | Offer advantages such as easy removal from the reaction mixture (filtration), potential for recycling, and mild reaction conditions. nih.govnih.govniscpr.res.in |
Deprotection Methodologies for THP Ethers
While the THP group is valued for its stability, a protecting group is only useful if it can be removed cleanly and efficiently when its job is done. nih.govtandfonline.com The removal of the THP group, known as deprotection, is typically achieved under acidic conditions, which readily cleave the acetal linkage to regenerate the original alcohol. organic-chemistry.orgyoutube.com
The most common method for deprotecting a THP ether is through acid-catalyzed hydrolysis (using water as the nucleophile) or alcoholysis (using an alcohol as the solvent and nucleophile). organic-chemistry.orgyoutube.com The mechanism is essentially the reverse of the protection reaction. total-synthesis.com
Protonation : An acid protonates the ether oxygen within the pyran ring. youtube.com
Cleavage : The bond between the pyran ring and the protected oxygen cleaves, forming the original alcohol and a resonance-stabilized carbocation on the pyran ring. youtube.com
Reaction with Nucleophile : A nucleophile, typically water or an alcohol solvent, attacks the carbocation.
Final Product Formation : This leads to the formation of 5-hydroxypentanal, which exists in equilibrium with its more stable cyclic hemiacetal form, 2-hydroxytetrahydropyran. stackexchange.com
A variety of acidic systems can be employed for this transformation, allowing for the deprotection to be performed under very mild conditions if necessary. thieme-connect.de
| Reagent/Catalyst | Solvent(s) | Conditions | Notes |
| Acetic Acid | THF / Water | Mild conditions, commonly used. wikipedia.org | |
| p-Toluenesulfonic acid (TsOH) | Methanol or Ethanol | Effective for alcoholysis. masterorganicchemistry.com | |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol | A very mild option for sensitive substrates. acs.org | |
| Silica Sulfuric Acid | Methanol | An efficient and easily separable heterogeneous catalyst. niscpr.res.in | |
| Iodine (I₂) | Methanol | A mild and selective method. tandfonline.com | |
| Lithium Chloride (LiCl) | DMSO / Water | A non-acidic method involving heating. acs.orgacs.org |
Oxidative Deprotection Methods
Oxidative deprotection offers a method to directly convert THP ethers into their corresponding carbonyl compounds. researchgate.net Various reagents have been developed for this transformation. One user-friendly procedure involves the use of N-bromosuccinimide (NBS) with β-cyclodextrin in water at room temperature, which provides impressive yields. organic-chemistry.org
Chromium(VI)-based reagents are also effective for the oxidative deprotection of THP ethers. researchgate.net For instance, 2,6-dicarboxypyridinium chlorochromate has been shown to be a mild and efficient reagent for oxidizing THP ethers to their corresponding carbonyl compounds. researchgate.net Another approach utilizes chromium trioxide supported on zeolite under solvent-free microwave irradiation. researcher.life These methods provide alternatives to standard hydrolytic cleavage, directly yielding an oxidized product.
Table 1: Reagents for Oxidative Deprotection of THP Ethers
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS)/β-cyclodextrin | Water, Room Temperature | Carbonyl Compound | organic-chemistry.org |
| 2,6-Dicarboxypyridinium chlorochromate | Non-aqueous, Mild | Carbonyl Compound | researchgate.net |
| Chromium trioxide/Zeolite | Solvent-free, Microwave | Carbonyl Compound | researcher.life |
Reductive Cleavage Strategies
Reductive cleavage provides a non-hydrolytic pathway for the deprotection of THP ethers. This method involves the cleavage of the C—O bond of the acetal. A notable strategy employs sodium cyanoborohydride in the presence of boron trifluoride etherate (BF₃·OEt₂). This system can reductively cleave the THP ether to regenerate the parent alcohol, with tetrahydropyran as a low-boiling byproduct, which simplifies purification. acs.org
It is important to consider the regioselectivity of the cleavage. While reductive cleavage of the exo C—O bond regenerates the alcohol, cleavage of the endo C—O bond can lead to the formation of 5-(alkyloxy)pentanols. acs.org The conditions can be tuned to favor the desired cleavage pathway. For example, the use of BF₃·OEt₂ in dry THF at room temperature has been shown to effectively deprotect THP ethers back to their corresponding alcohols. acs.org
Table 2: Conditions for Reductive Cleavage of THP Ethers
| Reagent System | Solvent | Key Feature | Reference |
|---|---|---|---|
| NaBH₃CN / BF₃·OEt₂ | Tetrahydrofuran (B95107) (THF) | Regenerates parent alcohol | acs.org |
| BH₃·THF | Tetrahydrofuran (THF) | Can lead to 5-(alkyloxy)pentanols | acs.org |
Selective Deprotection in Multistep Synthesis
The ability to selectively remove a THP group in the presence of other sensitive functionalities is a cornerstone of its utility in multistep synthesis. acs.orgacs.org Traditional deprotection relies on acidic conditions, which might not be compatible with acid-labile groups elsewhere in the molecule. nih.govtotal-synthesis.com
To address this, milder and more selective methods have been developed. A notable example is the use of a combination of lithium chloride (LiCl) and water in dimethyl sulfoxide (B87167) (DMSO) at 90 °C. acs.orgacs.orgorganic-chemistry.org This method is effective for removing the THP group while leaving other sensitive groups intact, such as benzyl (B1604629) ethers, methyl ethers, and even aldehydes. acs.orgorganic-chemistry.org Crucially for alkynol chemistry, this method does not affect propargylic triple bonds. organic-chemistry.org Other reagents like Selectfluor™ have also been developed for the efficient cleavage of THP ethers under specific conditions. researchgate.net Furthermore, palladium on carbon (Pd/C) catalyzed hydrogenation, typically used for removing benzyl ethers, can also cleave THP ethers if trace amounts of acid are present, a factor that must be controlled for selective transformations. researchgate.net
Orthogonal Protecting Group Strategies in Conjunction with THP
Orthogonal protection is a powerful strategy in complex organic synthesis, allowing for the selective deprotection of one functional group without affecting others. bham.ac.uknumberanalytics.com This is achieved by using protecting groups from different chemical classes that are removed by distinct mechanisms. nih.gov
The THP group, being acid-labile, fits well into orthogonal schemes. numberanalytics.com For instance, a THP ether can be used alongside base-labile protecting groups (e.g., esters) or groups removed by hydrogenolysis (e.g., benzyl ethers). numberanalytics.com A common pairing involves a THP group for one alcohol and a silyl (B83357) ether, such as tert-butyldimethylsilyl (TBS), for another. The TBS group is typically cleaved by a fluoride (B91410) source (like TBAF), while the THP group is removed with acid. numberanalytics.com This allows for the sequential deprotection of two different hydroxyl groups in any desired order. bham.ac.uk In the context of a molecule like 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- , an orthogonal strategy would permit the selective deprotection of the THP-protected alcohol to reveal the 11-dodecyn-1-ol, while other protected functional groups elsewhere in the molecule remain untouched.
Reactivity and Transformation of the Terminal Alkyne Moiety in 2h Pyran, 2 11 Dodecynyloxy Tetrahydro
General Reactions of Terminal Alkynes
The terminal alkyne group is characterized by a carbon-carbon triple bond at the end of a carbon chain. This structural feature imparts distinct reactivity to the molecule. numberanalytics.comnumberanalytics.com The sp-hybridized carbon atom bonded to a hydrogen is notably acidic compared to sp2 and sp3 hybridized carbons, a property that dominates its chemical behavior. orgoreview.comlibretexts.org
Formation of Metal Acetylides
A cornerstone of terminal alkyne reactivity is the ability to form metal acetylides through deprotonation. The hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne in 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- is acidic, with a pKa of about 25. libretexts.orgorganicchemistrytutor.com This acidity is a consequence of the high s-character (50%) of the sp-hybrid orbital, which places the bonding electrons closer to the carbon nucleus and stabilizes the resulting conjugate base, the acetylide anion. orgoreview.comlibretexts.orglibretexts.org
Due to this enhanced acidity, a sufficiently strong base can readily remove the terminal proton. libretexts.org Sodium amide (NaNH₂) is a commonly used strong base for this purpose, reacting with the terminal alkyne to form a sodium acetylide. orgoreview.comlibretexts.orgorganicchemistrytutor.com Organometallic reagents like organolithium compounds are also effective. byjus.com These resulting acetylide anions are potent nucleophiles and can participate in a variety of subsequent reactions. libretexts.org
Table 1: Common Bases for Acetylide Formation
| Base | Formula | Typical Solvent |
|---|---|---|
| Sodium Amide | NaNH₂ | Liquid Ammonia (B1221849) |
| Organolithium Reagents | R-Li (e.g., n-BuLi) | Ethereal Solvents (e.g., THF, Diethyl ether) |
| Lithium diisopropylamide | LDA | THF |
The formation of metal acetylides is a critical first step for many synthetic transformations, particularly for creating new carbon-carbon bonds. orgoreview.com For instance, copper(I) acetylides, which are intermediates in reactions like the Sonogashira coupling, can be formed by reacting the terminal alkyne with a copper(I) salt, such as copper(I) iodide. orgoreview.comwikipedia.org
Carbon-Carbon Bond Forming Reactions (e.g., Sonogashira Coupling)
The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov This reaction would allow the 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- molecule to be coupled with various aromatic or vinylic substrates. The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst, in the presence of an amine base. organic-chemistry.orglibretexts.org
The generally accepted mechanism involves two catalytic cycles. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. Meanwhile, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and the Cu(I) salt. wikipedia.orgnih.gov A transmetalation step then occurs where the acetylide group is transferred from the copper to the palladium complex. Finally, reductive elimination from the palladium complex yields the coupled product and regenerates the active Pd(0) catalyst. wikipedia.org
Table 2: Key Components of the Sonogashira Coupling Reaction
| Component | Example | Role |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for cross-coupling |
| Copper Co-catalyst | CuI | Activates the alkyne |
| Base | Triethylamine (B128534), Diisopropylamine | Neutralizes HX produced, facilitates catalyst regeneration |
| Substrate 1 | 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- | Terminal alkyne source |
| Substrate 2 | Aryl or Vinyl Halide (e.g., Iodobenzene) | Coupling partner |
The Sonogashira coupling is valued for its mild reaction conditions and tolerance of a wide range of functional groups, making it a staple in the synthesis of complex molecules and natural products. wikipedia.orgnih.gov
Reduction of Alkynes
The alkyne group in 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- can be reduced to either an alkene or an alkane, depending on the reagents and conditions employed. numberanalytics.comorganicchemistrytutor.com
Complete Reduction to Alkanes: Catalytic hydrogenation using catalysts like platinum (Pt), palladium on carbon (Pd/C), or Raney nickel (Ra-Ni) with two or more equivalents of hydrogen gas (H₂) will fully reduce the triple bond to a single bond, yielding the corresponding alkane. chemistrysteps.comlibretexts.org
Partial Reduction to cis-Alkenes: To stop the reduction at the alkene stage, a "poisoned" or deactivated catalyst is necessary. Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and treated with lead acetate (B1210297) and quinoline, is commonly used for this purpose. libretexts.orgorganicchemistrytutor.com This catalyst facilitates the syn-addition of hydrogen across the triple bond, resulting in the formation of a cis-alkene. chemistrysteps.comorganicchemistrytutor.com
Partial Reduction to trans-Alkenes: A dissolving metal reduction, using sodium or lithium metal in liquid ammonia at low temperatures (-33 °C), can selectively produce a trans-alkene. libretexts.orgmasterorganicchemistry.com This reaction proceeds through a radical anion intermediate, and the stereochemical outcome is a result of the more stable trans configuration of the vinylic radical intermediate. chemistrysteps.commasterorganicchemistry.com It is important to note that for terminal alkynes, the use of sodium in ammonia can lead to deprotonation, forming the acetylide, which is unreactive towards this reduction. organicchemistrytutor.com
Table 3: Summary of Alkyne Reduction Methods
| Reagent(s) | Product Stereochemistry | Resulting Functional Group |
|---|---|---|
| H₂, Pd/C (or Pt, Ra-Ni) | - | Alkane |
| H₂, Lindlar's Catalyst | cis | Alkene |
| Na, NH₃(l) | trans | Alkene |
Functionalization of the Alkyne Group
Beyond the reactions involving the acidic proton, the pi bonds of the alkyne are susceptible to addition reactions, allowing for further functionalization.
Hydration and Oxidation Reactions
The addition of water across the triple bond, known as hydration, can be achieved with different regioselectivity depending on the method.
Mercury(II)-Catalyzed Hydration: In the presence of a strong acid like sulfuric acid (H₂SO₄) and a mercury(II) salt (e.g., HgSO₄) catalyst, water adds across the alkyne following Markovnikov's rule. organicchemistrytutor.comlibretexts.orgopenstax.org For a terminal alkyne like the one in 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro-, this means the hydroxyl (-OH) group adds to the more substituted carbon (C-11). The initial product is an enol, which is unstable and rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. libretexts.orglibretexts.org
Hydroboration-Oxidation: This two-step procedure provides the anti-Markovnikov addition product. libretexts.orgjove.com The alkyne is first treated with a borane (B79455) reagent, often a sterically hindered one like disiamylborane (B86530) or 9-BBN to prevent double addition. openstax.orgjove.com This step involves the syn-addition of the B-H bond across the triple bond, with the boron atom adding to the terminal, less-substituted carbon. Subsequent oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron with a hydroxyl group, forming an enol. jove.com This enol then tautomerizes to the final product, which for a terminal alkyne is an aldehyde. libretexts.orglibretexts.org
These two hydration methods are complementary, allowing for the selective synthesis of either a methyl ketone or an aldehyde from the same terminal alkyne starting material. libretexts.orglibretexts.org
Halogenation and Hydrohalogenation
Halogenation: Alkynes react with halogens such as chlorine (Cl₂) or bromine (Br₂). The addition of one equivalent of the halogen typically results in the formation of a trans-dihaloalkene via an anti-addition mechanism that proceeds through a cyclic halonium ion intermediate. chemistrysteps.comlibretexts.org If two or more equivalents of the halogen are used, a tetrahaloalkane is formed. chemistrysteps.com
Hydrohalogenation: The addition of hydrogen halides (HCl, HBr, HI) to a terminal alkyne also occurs. With one equivalent of HX, the reaction follows Markovnikov's rule, where the hydrogen adds to the terminal carbon and the halide adds to the more substituted internal carbon, forming a vinyl halide. chemistrysteps.commasterorganicchemistry.com The presence of a second equivalent of HX will lead to a second addition, also following Markovnikov's rule, resulting in a geminal dihalide (both halogens on the same carbon). chemistrysteps.com An anti-Markovnikov addition of HBr can be achieved if the reaction is carried out in the presence of peroxides, proceeding through a radical mechanism. libretexts.orgyoutube.com
Table 4: Summary of Alkyne Functionalization Reactions
| Reaction | Reagent(s) | Regioselectivity | Product |
|---|---|---|---|
| Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | Methyl Ketone |
| Hydroboration-Oxidation | 1. 9-BBN or Sia₂BH 2. H₂O₂, NaOH | Anti-Markovnikov | Aldehyde |
| Halogenation (1 eq.) | X₂ (e.g., Br₂) | Anti-addition | trans-Dihaloalkene |
| Halogenation (2 eq.) | X₂ (e.g., Br₂) | - | Tetrahaloalkane |
| Hydrohalogenation (1 eq.) | HX (e.g., HBr) | Markovnikov | Vinyl Halide |
| Hydrohalogenation (2 eq.) | HX (e.g., HBr) | Markovnikov | Geminal Dihalide |
| Hydrobromination (1 eq.) | HBr, ROOR | Anti-Markovnikov | Vinyl Bromide |
Regioselectivity and Stereoselectivity in Alkyne Transformations
The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex organic molecules. For the terminal alkyne in 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro-, these principles are well-demonstrated in reactions such as hydration, reduction, and hydrosilylation.
Hydration of the Terminal Alkyne
The addition of water across the carbon-carbon triple bond can be controlled to yield either a ketone or an aldehyde, a classic example of regioselectivity.
Markovnikov Hydration: In the presence of a mercury(II) salt (such as HgSO4) in aqueous sulfuric acid, the hydration of the terminal alkyne follows Markovnikov's rule. libretexts.org The initial addition of water results in an enol intermediate where the hydroxyl group is bonded to the more substituted carbon. This enol rapidly tautomerizes to the more stable keto form, yielding a methyl ketone. libretexts.orgyoutube.com For 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro-, this transformation results in the formation of a ketone at the C-11 position of the dodecynyl chain.
Anti-Markovnikov Hydration: Conversely, anti-Markovnikov hydration can be achieved through a hydroboration-oxidation sequence. nih.gov The use of a sterically hindered borane reagent, such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent double addition to the alkyne and to enhance regioselectivity. periodicchemistry.comyoutube.com The boron atom adds to the terminal, less sterically hindered carbon, and subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group. masterorganicchemistry.comchemistrysteps.com The resulting enol, with the hydroxyl group on the terminal carbon, tautomerizes to the corresponding aldehyde. youtube.comnih.gov
| Reaction | Reagents | Regioselectivity | Product |
|---|---|---|---|
| Markovnikov Hydration | H2O, H2SO4, HgSO4 | Markovnikov | Ketone |
| Anti-Markovnikov Hydration | 1. 9-BBN, THF 2. H2O2, NaOH | Anti-Markovnikov | Aldehyde |
Reduction of the Terminal Alkyne
The stereoselectivity of alkyne reduction is a powerful tool for accessing either (Z)-cis or (E)-trans alkenes.
Syn-Reduction (cis-Alkene Formation): Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) results in the syn-addition of two hydrogen atoms across the alkyne. This process delivers the hydrogen atoms to the same face of the triple bond, leading exclusively to the formation of the (Z)- or cis-alkene. researchgate.net
Anti-Reduction (trans-Alkene Formation): The use of a dissolving metal reduction, typically sodium metal in liquid ammonia at low temperatures, results in the anti-addition of hydrogen. This reaction proceeds through a radical anion intermediate and produces the thermodynamically more stable (E)- or trans-alkene. researchgate.net
| Reaction | Reagents | Stereoselectivity | Product Stereochemistry |
|---|---|---|---|
| Syn-Reduction | H2, Lindlar's Catalyst | Syn-addition | (Z)-cis-Alkene |
| Anti-Reduction | Na, NH3 (l) | Anti-addition | (E)-trans-Alkene |
Hydrosilylation of the Terminal Alkyne
The addition of a silicon-hydride bond across the alkyne, known as hydrosilylation, is a highly regio- and stereoselective process, primarily influenced by the choice of catalyst. This reaction is valuable for producing vinylsilanes, which are versatile synthetic intermediates.
Platinum-Catalyzed Hydrosilylation: Platinum catalysts, such as Karstedt's catalyst or complexes with phosphine (B1218219) ligands like t-Bu3P, are commonly employed. masterorganicchemistry.comorganic-chemistry.org With terminal alkynes, these catalysts generally direct the silicon atom to the terminal carbon (β-addition) and the hydrogen to the internal carbon. The addition is typically syn, leading to the formation of the (E)-vinylsilane as the major product. organic-chemistry.org
Ruthenium- and Rhodium-Catalyzed Hydrosilylation: Other transition metal catalysts can alter the regioselectivity. For instance, certain ruthenium catalysts can favor the formation of the (Z)-vinylsilane via syn-addition. researchgate.net Rhodium-based catalysts have also been shown to provide high selectivity, often for the β-(Z) isomer. rsc.org The choice of ligands on the metal center plays a critical role in determining the stereochemical outcome. nih.gov
| Catalyst System | Typical Silane | Regio-/Stereoselectivity | Major Product |
|---|---|---|---|
| Platinum (e.g., t-Bu3P-Pt(DVDS)) | (Me2HSi)2O | β-(E) selective | (E)-Vinylsilane |
| Ruthenium (e.g., [Cp*Ru(MeCN)3]PF6) | (EtO)3SiH | β-(Z) selective | (Z)-Vinylsilane |
Applications in Advanced Synthetic and Bioorganic Methodologies
Bioorthogonal Chemistry Applications
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The terminal alkyne of 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- serves as an ideal bioorthogonal handle, being small, stable, and largely inert to biological molecules until it encounters its specific reaction partner.
Design and Synthesis of Bioorthogonal Probes Utilizing the Alkyne Moiety
The structure of 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- makes it an excellent precursor for designing sophisticated bioorthogonal probes. A probe typically consists of three parts: a reactive handle (the alkyne), a linker or spacer (the dodecyl chain), and a reporter group (e.g., a fluorophore or biotin) or a therapeutic agent.
The synthesis of such probes involves chemically modifying the alkyne or, more commonly, using the alkyne as a point of attachment. For instance, a probe designed for fluorescence imaging can be synthesized by "clicking" an azide-containing fluorescent dye onto the alkyne of the parent molecule. The long dodecyl chain acts as a hydrophobic spacer, which can be crucial for mediating interactions with cellular membranes or specific proteins. The THP group protects a hydroxyl functionality, which could be part of a larger molecular construct, allowing for selective reactions at the alkyne terminus.
In Vitro Labeling Strategies
In vitro labeling using alkyne-bearing probes is a widespread technique for studying biomolecules in controlled cellular environments. acs.org The strategy typically involves a two-step process:
Metabolic or Chemical Tagging : Cells are cultured with a modified metabolic precursor containing the complementary azide functional group. For example, cells fed with an azide-modified sugar will incorporate it into their cell-surface glycoproteins.
Bioorthogonal Ligation : After the azide tag is incorporated, the cells are treated with an alkyne-containing probe derived from a molecule like 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro-. The probe, carrying a reporter tag like a fluorescent dye, then covalently attaches to the azide-labeled biomolecules via a CuAAC reaction. acs.orgnih.govresearchgate.net
This approach allows for the specific visualization or isolation of targeted biomolecules (lipids, proteins, glycans) without the need for genetically encoded tags like GFP. nih.govlumiprobe.com The high specificity and reliability of the click reaction ensure minimal off-target labeling and a strong signal. aatbio.com
Integration into Complex Chemical and Material Systems (e.g., liposomes, polymers)
The unique amphiphilic nature of 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro-, with its polar THP-ether head and long hydrophobic tail, makes it highly suitable for integration into larger supramolecular systems.
Liposomes : Liposomes are spherical vesicles composed of a lipid bilayer, widely used as drug delivery vehicles. nih.govresearchgate.net Molecules like 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- can be incorporated directly into the lipid bilayer during liposome formulation. mdpi.comnih.gov The hydrophobic dodecyl chain embeds within the bilayer, leaving the terminal alkyne group exposed on the liposome surface. This creates "clickable" liposomes, which can be functionalized with various molecules. For example, targeting ligands (antibodies, peptides) can be attached to guide the liposome to specific cells, or polyethylene glycol (PEG) chains can be added to create "stealth" liposomes that evade the immune system. mdpi.combroadpharm.com
Polymers : The terminal alkyne is a valuable functional group in polymer chemistry. It can be used as an initiation point for polymerization or as a site for post-polymerization modification via click chemistry. nih.govrsc.orgrsc.org For instance, an alkyne-functionalized polyester can be synthesized and then cross-linked using dithiol molecules via the thiol-yne reaction to create soft, biocompatible elastomers for tissue engineering. nih.govresearchgate.net This allows for the precise control of material properties by tuning the cross-linking density. researchgate.net
| System | Method of Integration | Purpose of Alkyne Handle | Example Application |
|---|---|---|---|
| Liposomes | Incorporation of alkyne-lipid into the bilayer during formulation. | Surface functionalization with targeting ligands, imaging agents, or stealth polymers (PEG). | Targeted drug delivery to cancer cells. researchgate.netnih.gov |
| Polymers | Use of alkyne-containing monomers in polymerization or as initiators. | Cross-linking polymer chains (e.g., via thiol-yne) or attaching functional side chains. | Synthesis of biocompatible hydrogels and elastomers. nih.govacs.org |
Role as Building Blocks in Multi-Step Organic Synthesis
Beyond its direct applications in bioorthogonal chemistry, 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- is a valuable and versatile building block in multi-step organic synthesis due to its distinct functional components.
Construction of Complex Molecular Architectures
The molecule can be conceptually divided into three key synthetic handles:
The Tetrahydropyran (THP) Group : The THP ether is a robust and widely used protecting group for alcohols. nih.govnih.gov It is stable under a wide range of conditions, including strongly basic, organometallic, and reductive environments, yet it can be easily removed under mild acidic conditions. total-synthesis.comd-nb.inforesearchgate.net This allows chemists to perform extensive modifications on other parts of a molecule—particularly the alkyne—while keeping a hydroxyl group masked until it is needed for a subsequent reaction.
The Dodecyl Spacer : The 12-carbon chain provides a long, flexible, and hydrophobic linker. In the synthesis of molecules designed for biological systems, this chain can serve as a mimic for lipid tails, enabling insertion into cell membranes. In materials science, it can introduce flexibility or create specific nanostructures through hydrophobic interactions.
The Terminal Alkyne : As a terminal alkyne, this group is one of the most versatile functional groups in modern organic synthesis. youtube.comnih.gov It is a cornerstone for carbon-carbon bond-forming reactions such as Sonogashira coupling (to attach aryl groups), Glaser coupling (to form symmetric diynes), and alkyne metathesis. researchgate.netchemistryviews.org It can also be reduced to either a cis- or trans-alkene, or fully to an alkane, providing precise stereochemical control in the construction of a carbon skeleton. Gold-catalyzed activation of the alkyne enables a host of other complex transformations. acs.org
By leveraging these three components, synthetic chemists can use 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- as a modular unit to construct highly complex and functional molecular architectures, from targeted therapeutic agents to novel polymeric materials.
Synthesis of Natural Product Analogues
The compound 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro-, which is the tetrahydropyranyl (THP) protected form of 11-dodecyn-1-ol, serves as a crucial bifunctional building block in the intricate field of natural product synthesis. Its utility stems from the presence of two key chemical features: a stable protecting group for a primary alcohol and a reactive terminal alkyne. This structure allows for the selective manipulation of other parts of a molecule while preserving the hydroxyl group for later transformations, a common requirement in the multi-step synthesis of complex natural products.
The THP ether is well-regarded in organic synthesis for its ease of introduction and its stability across a wide range of reaction conditions, including those involving organometallic reagents, oxidations, and reductions, while being readily removable under mild acidic conditions. The terminal alkyne, on the other hand, is a versatile functional group that participates in a variety of carbon-carbon bond-forming reactions. These include Sonogashira coupling, acetylide addition to carbonyls, and various cycloaddition reactions, which are instrumental in constructing the carbon skeletons of natural products.
In the context of creating analogues of natural products, this compound is particularly valuable. The long C12 alkyl chain is a structural motif present in numerous bioactive lipids and polyketide natural products. Synthetic strategies can leverage the terminal alkyne for chain elongation or for the introduction of diverse functionalities. For instance, in approaches toward macrolide antibiotics or polyether ionophores, long-chain alkynes are employed as key fragments. A notable strategy in the synthesis of complex macrocycles, such as the benzolactone enamide salicylihalamide A, involves the use of a terminal alkyne on a long aliphatic chain. researchgate.net This alkyne can be protected and carried through multiple synthetic steps before being converted into other necessary functional groups, demonstrating the utility of such building blocks in diverted total synthesis for the creation of novel analogues. researchgate.net
Furthermore, the alkyne moiety can be a key participant in cyclization reactions to form heterocyclic cores found in many natural products. For example, acetylenic epoxides can undergo controlled cyclization to form tetrahydropyran (THP) rings, which are prevalent structural features in marine natural products and polyether antibiotics. nih.gov The use of a building block like 2-(11-dodecynyloxy)tetrahydro-2H-pyran allows chemists to introduce a long side chain onto a core structure, which can be critical for modulating the biological activity of the resulting natural product analogue.
Preparation of Functionalized Polymers and Materials
The terminal alkyne functionality of 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- makes it an exceptionally useful monomer for the synthesis of advanced functionalized polymers and materials. The primary application in this domain is its role as a substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry". researchgate.netnih.gov This reaction is prized for its high efficiency, specificity, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal tool for polymer modification and material science. illinois.edu
By incorporating 2-(11-dodecynyloxy)tetrahydro-2H-pyran into a polymer backbone or as a side chain, materials with pendant alkyne groups are created. These "alkyne-tagged" polymers serve as versatile platforms that can be easily and efficiently functionalized by "clicking" on molecules containing an azide group. This modular approach allows for the precise attachment of a vast array of functionalities, including:
Bioactive Molecules: Peptides, carbohydrates, or small-molecule drugs can be conjugated to the polymer, creating materials for drug delivery, tissue engineering, or antimicrobial surfaces. researchgate.net
Fluorescent Dyes: Probes and labels can be attached for imaging and diagnostic applications. nih.gov
Targeting Ligands: Molecules that recognize specific cells or proteins can be immobilized, enabling the creation of targeted therapies or biosensors.
A specific application involves the synthesis of alkyne-functionalized amphiphilic polysiloxane copolymers. researchgate.net These polymers can self-assemble in aqueous environments to form nanoemulsions or polymersomes. The alkyne groups present on the surface of these nanostructures can then be used to conjugate bioactive molecules via the CuAAC reaction. researchgate.net The long dodecynyl chain contributes to the hydrophobic character of the polymer, influencing its self-assembly properties.
Furthermore, the THP-protected hydroxyl group represents a latent functionality. After the polymer has been synthesized and functionalized via the alkyne group, the THP ether can be cleaved under mild acidic conditions to reveal the primary alcohol. This newly exposed hydroxyl group can then be used for a second stage of functionalization, allowing for the creation of multifunctional and highly complex materials. This dual-functionality—a reactive alkyne for click chemistry and a protected alcohol for subsequent modification—makes 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- a powerful tool in the design and preparation of sophisticated polymers and smart materials.
Analytical and Spectroscopic Characterization of 2h Pyran, 2 11 Dodecynyloxy Tetrahydro and Its Reaction Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro-. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom, confirming the presence of both the terminal alkyne and the tetrahydropyranyl (THP) ether moieties.
The ¹H NMR spectrum of 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- exhibits characteristic signals that confirm the successful coupling of 11-dodecyn-1-ol with dihydropyran. The most diagnostic signal is the acetal (B89532) proton (O-CH-O) of the THP ring, which typically appears as a multiplet around 4.6 ppm. The protons of the terminal alkyne group (C≡C-H) are expected to produce a triplet at approximately 1.94 ppm. The methylene (B1212753) protons adjacent to the ether oxygen of the dodecynyl chain appear as two separate multiplets in the range of 3.4 to 3.9 ppm, while the methylene protons of the THP ring are observed as a series of multiplets between 1.5 and 1.8 ppm. The long alkyl chain of the dodecynyloxy group gives rise to a broad multiplet in the upfield region of the spectrum, typically between 1.2 and 1.6 ppm.
Expected ¹H NMR Data for 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro-
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~4.6 | m | 1H | O-CH-O |
| ~3.9 | m | 1H | O-CH₂ (THP) |
| ~3.7 | m | 1H | O-CH₂ (dodecynyl) |
| ~3.5 | m | 1H | O-CH₂ (THP) |
| ~3.4 | m | 1H | O-CH₂ (dodecynyl) |
| ~2.18 | t | 2H | -CH₂-C≡CH |
| ~1.94 | t | 1H | -C≡CH |
| ~1.5-1.8 | m | 6H | THP ring -CH₂- |
The ¹³C NMR spectrum provides further evidence for the structure of 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- by detailing the carbon framework. The acetal carbon (O-CH-O) of the THP ring is a key indicator, typically resonating around 98 ppm. The carbons of the terminal alkyne are also characteristic, with the quaternary carbon (C≡CH) appearing around 84 ppm and the terminal methine carbon (C≡CH) at approximately 68 ppm. The carbons of the methylene groups adjacent to the ether oxygen atoms show distinct signals in the range of 62 to 67 ppm. The remaining methylene carbons of the THP ring and the dodecynyl chain appear in the upfield region of the spectrum, generally between 19 and 31 ppm.
Expected ¹³C NMR Data for 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro-
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~98 | O-CH-O |
| ~84 | -C≡CH |
| ~68 | -C≡CH |
| ~67 | O-CH₂ (dodecynyl) |
| ~62 | O-CH₂ (THP) |
| ~30 | THP ring -CH₂- |
| ~29 | -(CH₂)₈- |
| ~28 | -(CH₂)₈- |
| ~26 | -(CH₂)₈- |
| ~25 | THP ring -CH₂- |
| ~19 | THP ring -CH₂- |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pattern of 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro-, confirming its elemental composition. The compound has a molecular formula of C₁₇H₃₀O₂ and a molecular weight of 266.42 g/mol . epa.gov In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ at m/z 266 may be observed, though it can be weak or absent. A more prominent feature in the mass spectrum of THP ethers is the facile cleavage of the acetal group. This leads to a characteristic fragment ion corresponding to the loss of the dihydropyran moiety (84 Da), resulting in a peak at m/z 182, which corresponds to the protonated 11-dodecyn-1-ol. Another significant fragment is the oxonium ion derived from the THP ring at m/z 85. This fragmentation pattern is a hallmark of THP-protected alcohols and provides strong evidence for the presence of this functional group. nist.govuni.lu
Predicted Mass Spectrometry Data for 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro-
| m/z | Assignment |
|---|---|
| 266 | [M]⁺ |
| 182 | [M - C₅H₈O]⁺ |
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC, Column Chromatography)
Chromatographic methods are essential for assessing the purity of 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- and for separating it from starting materials and byproducts.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of the reaction to form the THP ether. A suitable mobile phase, typically a mixture of hexane (B92381) and ethyl acetate (B1210297), allows for the separation of the nonpolar product from the more polar alcohol starting material. Visualization can be achieved using a phosphomolybdic acid stain followed by heating. sigmaaldrich.com
Column Chromatography: For purification on a larger scale, column chromatography using silica (B1680970) gel is the method of choice. By carefully selecting the eluent system, typically a gradient of ethyl acetate in hexane, pure 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- can be isolated. sigmaaldrich.com
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis of the purity of the final product. A reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and water is a common setup for analyzing compounds of similar polarity. rsc.org
The reaction of an achiral alcohol with dihydropyran in the presence of an acid catalyst results in the formation of a new stereocenter at the anomeric carbon (C-2) of the pyran ring. This leads to the formation of a mixture of two diastereomers if the alcohol itself is chiral. In the case of 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro-, since the starting alcohol is achiral, the product is a racemic mixture of two enantiomers. However, if this compound were to react further at a different position to create another stereocenter, a mixture of diastereomers would result. The resolution of such diastereomeric mixtures can often be achieved using chiral chromatography techniques, such as chiral HPLC or gas chromatography with a chiral stationary phase. The two diastereomers, having different physical properties, may also exhibit slightly different retention times in standard chromatographic techniques like HPLC or GC, and may show distinct sets of signals in high-resolution NMR spectra.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(11-dodecynyloxy)tetrahydro-2H-pyran, and how can purity and yield be maximized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or etherification under controlled conditions. For example, catalytic systems (e.g., acid or base catalysts) can facilitate the coupling of tetrahydropyran precursors with alkynyloxy chains . To enhance yield and sustainability, greener methods like solvent-free reactions or microwave-assisted synthesis may be explored . Purity is ensured via column chromatography or recrystallization, monitored by TLC or HPLC.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the tetrahydropyran ring structure and alkynyloxy substituent. Key signals include the oxygenated methine proton (δ 4.5–5.0 ppm) and acetylene protons (δ 2.0–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 226.36 for CHO) and fragmentation patterns .
- IR : Stretching vibrations for C≡C (2100–2260 cm) and ether C-O (1050–1150 cm) confirm functional groups .
Q. How does the 11-dodecynyloxy chain influence hydrophobicity compared to shorter-chain analogs?
- Methodological Answer : The chain length directly impacts logP values and solubility. Computational tools like ChemAxon or experimental octanol-water partition coefficients can quantify hydrophobicity. For instance, analogs with shorter chains (e.g., 8-dodecynyloxy) exhibit lower logP values, while longer chains enhance lipid solubility, critical for membrane permeability in biological studies .
Advanced Research Questions
Q. What kinetic and thermodynamic factors govern the regioselectivity of nucleophilic substitutions in tetrahydropyran derivatives?
- Methodological Answer : Regioselectivity is influenced by steric effects (e.g., bulky substituents) and electronic factors (e.g., oxocarbenium ion stability). Kinetic studies using variable-temperature NMR or DFT calculations (e.g., Gaussian) can model transition states. For example, BF-catalyzed reactions favor axial attack due to steric shielding of the equatorial position .
Q. How can molecular docking predict interactions between 2-(11-dodecynyloxy)tetrahydro-2H-pyran and bacterial enzymes?
- Methodological Answer : Docking software (AutoDock Vina, Schrödinger) models binding to target enzymes (e.g., bacterial cytochrome P450). The alkynyloxy chain may occupy hydrophobic pockets, while the pyran oxygen forms hydrogen bonds. Validation requires comparative assays with brominated analogs (e.g., 8-bromooctyl derivatives) to assess halogen bonding effects .
Q. What contradictions exist in reported biological activities of pyran derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., gram-positive vs. gram-negative bacteria) may arise from assay conditions (e.g., broth microdilution vs. disk diffusion). Standardized protocols (CLSI guidelines) and structure-activity relationship (SAR) studies using isosteric replacements (e.g., replacing Br with Cl) can clarify mechanisms .
Q. How does pyrolysis behavior affect the compound’s stability in high-temperature applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
